

In-Depth Technical Guide: 1-Boc-3,3-difluoropyrrolidine

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Compound of Interest

Compound Name: 1-Boc-3,3-difluoropyrrolidine

Cat. No.: B065350

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CAS Number: 195447-25-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3,3-difluoropyrrolidine, with the CAS number 195447-25-7, is a synthetically versatile building block of significant interest in the fields of medicinal chemistry and drug discovery. This N-Boc protected pyrrolidine derivative is distinguished by the presence of a geminal difluoro substitution at the 3-position of the pyrrolidine ring. The incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 3,3-difluoro moiety, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and basicity of the pyrrolidine nitrogen. Consequently, **1-Boc-3,3-difluoropyrrolidine** serves as a valuable precursor for the synthesis of novel therapeutic agents, especially in the development of treatments for neurological disorders.^[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

The quantitative physicochemical data for **1-Boc-3,3-difluoropyrrolidine** is not extensively reported in publicly available literature. The following table summarizes the available data and includes estimated values for properties not found, based on data for structurally similar compounds.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ F ₂ NO ₂	[2][3]
Molecular Weight	207.22 g/mol	[2][3]
Appearance	Colorless to light yellow liquid or solid	[4]
Refractive Index (n _D ²⁰)	1.4200	[4][5]
Storage Temperature	2-8°C	[1][4]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	

Synthesis and Experimental Protocols

The most common synthetic route to **1-Boc-3,3-difluoropyrrolidine** involves the deoxofluorination of the corresponding ketone, 1-Boc-3-pyrrolidinone. A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). Below is a representative experimental protocol based on general procedures for DAST-mediated fluorination of ketones.

Experimental Protocol: Synthesis of 1-Boc-3,3-difluoropyrrolidine from 1-Boc-3-pyrrolidinone

Materials:

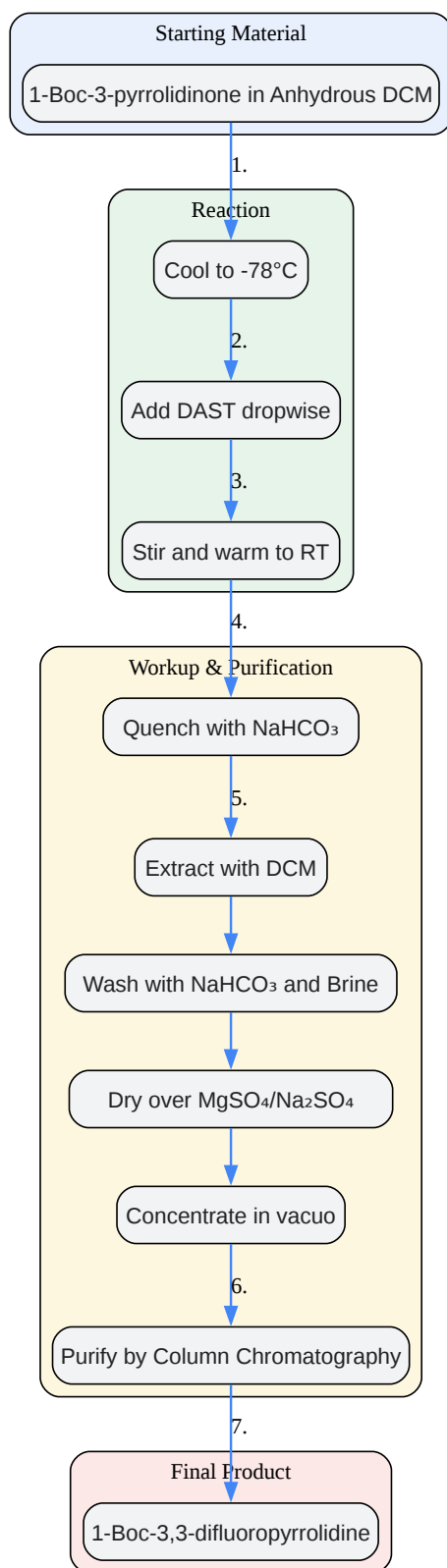
- 1-Boc-3-pyrrolidinone (1 equivalent)
- Diethylaminosulfur trifluoride (DAST) (1.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- **Reaction Setup:** A solution of 1-Boc-3-pyrrolidinone (1 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen or argon) in a flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Addition of DAST:** Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the cooled solution over a period of 15-30 minutes, ensuring the internal temperature remains below $-70\text{ }^\circ\text{C}$.
- **Reaction:** The reaction mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour and then allowed to slowly warm to room temperature overnight.
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at $0\text{ }^\circ\text{C}$.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **1-Boc-3,3-difluoropyrrolidine**.

Safety Note: DAST is a hazardous and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.



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Figure 1: Synthetic workflow for **1-Boc-3,3-difluoropyrrolidine**.

Spectral Data

Detailed spectral data (^1H , ^{13}C , ^{19}F NMR, and MS) for **1-Boc-3,3-difluoropyrrolidine** are not readily available in peer-reviewed literature. However, based on its structure, the following spectral characteristics are expected:

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), and multiplets for the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will show coupling to fluorine.
^{13}C NMR	A signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms. Other pyrrolidine carbons will also be present.
^{19}F NMR	A single resonance, likely a multiplet due to coupling with adjacent protons.
Mass Spec.	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group.

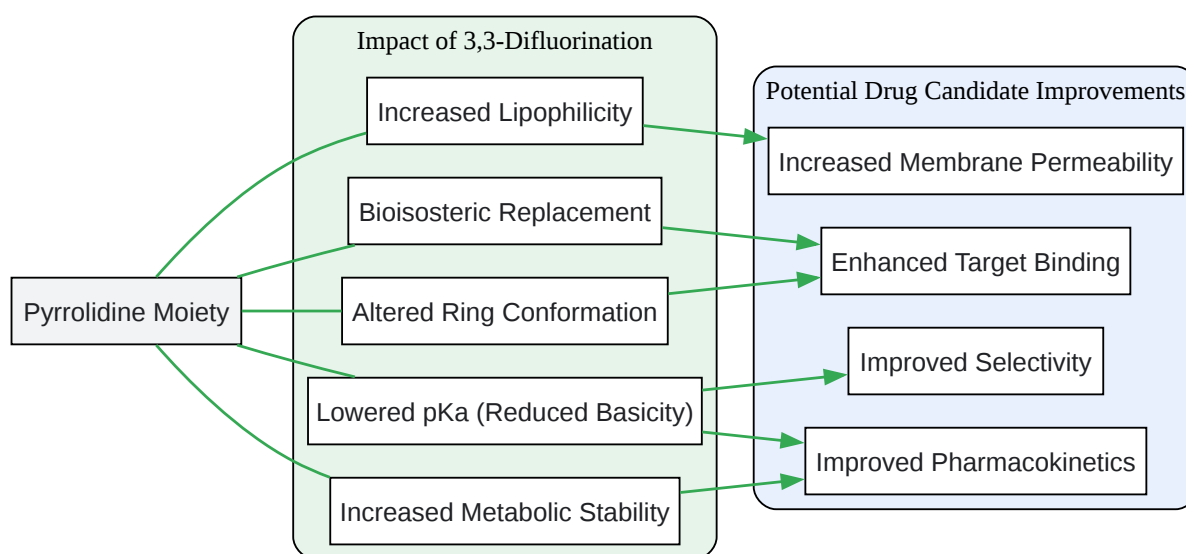
Applications in Drug Discovery

The introduction of a gem-difluoro group at the 3-position of a pyrrolidine ring is a strategic modification in drug design. This substitution can lead to several beneficial changes in the properties of a drug candidate.

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This

can increase the half-life of a drug.[6][7]

- **Modulation of pKa:** The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, reducing its basicity. This can be advantageous for optimizing solubility, cell permeability, and off-target interactions.[6]
- **Conformational Control:** The steric bulk and electronic properties of the CF₂ group can influence the puckering of the pyrrolidine ring, which can lock the molecule in a specific conformation that is more favorable for binding to its biological target.[7]
- **Lipophilicity:** Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
- **Bioisosterism:** The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for fine-tuning of electronic and steric properties while maintaining biological activity.



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Figure 2: Impact of 3,3-difluorination on pyrrolidine properties.

Safety and Handling

According to the Safety Data Sheet (SDS), **1-Boc-3,3-difluoropyrrolidine** is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, it should be handled with care.

- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.
- Incompatible Materials: Strong oxidizing agents.

Conclusion

1-Boc-3,3-difluoropyrrolidine is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The strategic incorporation of the gem-difluoro moiety offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed physicochemical and spectral data are not widely published, its synthesis from readily available starting materials and its utility in modifying molecular properties make it an important compound in the modern drug discovery toolbox.

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